molecular formula C12H17BrN2O2S B7577622 N-[(5-bromothiophen-2-yl)methyl]-2-piperidin-4-yloxyacetamide

N-[(5-bromothiophen-2-yl)methyl]-2-piperidin-4-yloxyacetamide

Cat. No. B7577622
M. Wt: 333.25 g/mol
InChI Key: RDFUVTZDTBZBMS-UHFFFAOYSA-N
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Description

N-[(5-bromothiophen-2-yl)methyl]-2-piperidin-4-yloxyacetamide, also known as BMT-047, is a compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

N-[(5-bromothiophen-2-yl)methyl]-2-piperidin-4-yloxyacetamide exerts its therapeutic effects through multiple mechanisms. It has been shown to inhibit the activity of various enzymes, including histone deacetylases and acetylcholinesterase, which play important roles in cancer and neurodegenerative diseases, respectively. It also modulates the expression of genes involved in cell cycle regulation, apoptosis, and DNA damage response.
Biochemical and Physiological Effects:
N-[(5-bromothiophen-2-yl)methyl]-2-piperidin-4-yloxyacetamide has been found to have a low toxicity profile and is well-tolerated in animal models. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while protecting neurons from oxidative stress and protein aggregation. It also exhibits anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

N-[(5-bromothiophen-2-yl)methyl]-2-piperidin-4-yloxyacetamide has several advantages for lab experiments, including its low toxicity profile, ease of synthesis, and potent therapeutic effects. However, its limited solubility in aqueous solutions and potential for off-target effects may pose challenges for its use in certain experiments.

Future Directions

There are several future directions for research on N-[(5-bromothiophen-2-yl)methyl]-2-piperidin-4-yloxyacetamide. One area of interest is its potential use as a combination therapy with other anti-cancer or neuroprotective agents. Another area of research is the development of more potent and selective derivatives of N-[(5-bromothiophen-2-yl)methyl]-2-piperidin-4-yloxyacetamide. Additionally, further studies are needed to elucidate its mechanism of action and optimize its pharmacokinetic properties.

Synthesis Methods

N-[(5-bromothiophen-2-yl)methyl]-2-piperidin-4-yloxyacetamide can be synthesized using a multistep process that involves the reaction of 5-bromothiophene-2-carbaldehyde with piperidine, followed by the addition of 2-chloroacetic acid and subsequent deprotection of the resulting intermediate. The final product is obtained through purification using column chromatography.

Scientific Research Applications

N-[(5-bromothiophen-2-yl)methyl]-2-piperidin-4-yloxyacetamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been found to exhibit potent anti-cancer activity by inducing apoptosis in cancer cells. It also has neuroprotective effects by inhibiting the aggregation of amyloid-beta and alpha-synuclein proteins, which are implicated in Alzheimer's and Parkinson's diseases, respectively.

properties

IUPAC Name

N-[(5-bromothiophen-2-yl)methyl]-2-piperidin-4-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2S/c13-11-2-1-10(18-11)7-15-12(16)8-17-9-3-5-14-6-4-9/h1-2,9,14H,3-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFUVTZDTBZBMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OCC(=O)NCC2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-bromothiophen-2-yl)methyl]-2-piperidin-4-yloxyacetamide

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